1,1-Cyclobutanedicarboxamide, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of cyclobutane, featuring two carboxamide groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,1-dicarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Scientific Research Applications
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxamide: A closely related compound with similar structural features.
Cyclobutane-1,2-dicarboxamide: Another derivative of cyclobutane with different substitution patterns.
Cyclobutanecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups
Uniqueness
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is unique due to its specific substitution pattern and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
22759-63-3 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-N,1-N'-dimethylcyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-6(11)8(4-3-5-8)7(12)10-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
UVKMAZFJSBBRHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.